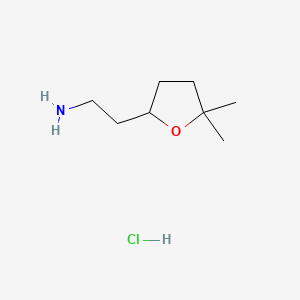
2-(5,5-Dimethyloxolan-2-yl)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of oxolane, a five-membered ether ring, and contains an amine group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Material: 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the amine with the acid.
Industrial Production Methods
In an industrial setting, the production of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride may involve large-scale synthesis using automated reactors. The process includes:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the desired hydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(5,5-dimethyloxolan-3-yl)ethan-1-amine: A structural isomer with similar chemical properties.
2-(3,3-dimethyloxolan-2-yl)ethan-1-amine: Another isomer with variations in the position of substituents on the oxolane ring.
2-(5,5-dimethyloxolan-2-yl)ethan-1-ol: An alcohol derivative with different reactivity due to the presence of a hydroxyl group.
Uniqueness
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which combines the properties of an oxolane ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
2-(5,5-dimethyloxolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-3-7(10-8)4-6-9;/h7H,3-6,9H2,1-2H3;1H |
Clave InChI |
KQZXAOHLBCICKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(O1)CCN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)

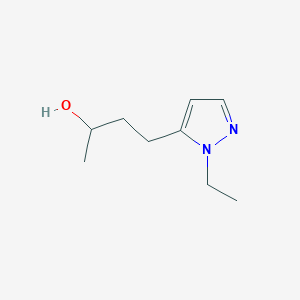
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

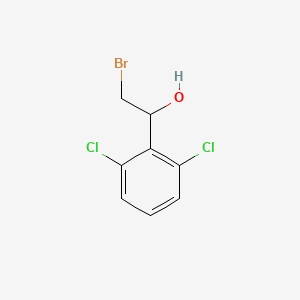
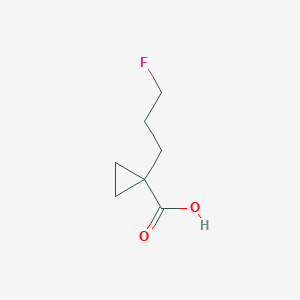
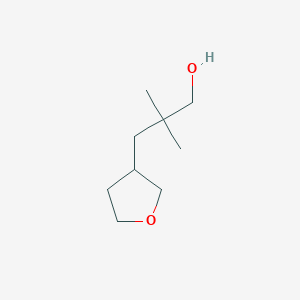
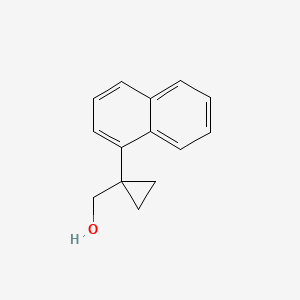
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
